molecular formula C13H15NO4 B13933949 2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester

2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester

Cat. No.: B13933949
M. Wt: 249.26 g/mol
InChI Key: VMWSFMDOHRSKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester is an organic compound with a complex structure. It is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis. This compound is characterized by its unique chemical properties, which make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester typically involves multiple steps. One common method includes the reaction of m-tolyl acetic acid with acetic anhydride to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(m-tolyl)propionic acid ethyl ester
  • Ethyl 2-(3-methylbenzoyl)acetate
  • Ethyl 3-oxo-3-(m-tolyl)propanoate

Uniqueness

2-Acetylamino-3-oxo-3-m-tolyl-propionic acid methyl ester stands out due to its specific functional groups and reactivity. Its unique structure allows for a wide range of chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 2-acetamido-3-(3-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C13H15NO4/c1-8-5-4-6-10(7-8)12(16)11(13(17)18-3)14-9(2)15/h4-7,11H,1-3H3,(H,14,15)

InChI Key

VMWSFMDOHRSKMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C(=O)OC)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.